molecular formula C10H9N3O2 B2716797 2-Hydroxyquinoline-4-carbohydrazide CAS No. 41874-24-2

2-Hydroxyquinoline-4-carbohydrazide

Cat. No. B2716797
CAS RN: 41874-24-2
M. Wt: 203.201
InChI Key: UWVVABCGQLHBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyquinoline-4-carbohydrazide is an organic compound that belongs to the class of hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It has a molecular formula of C10H9N3O2 .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, has been greatly explored. For instance, Wang and co-workers showed an eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedlander reaction of 1-amino-4-bromo benzaldehyde with ethyl acetoacetate using HCl as the catalyst and H2O as the solvent .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-4-carbohydrazide consists of a hydrogenated quinoline bearing a ketone group . The molecular weight of this compound is 203.2 .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have been used in various chemical reactions. For instance, they have been used in the condensation and cyclodehydration in acidic or basic medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyquinoline-4-carbohydrazide include a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .

Scientific Research Applications

Pharmacology

The quinoline ring, which is a part of 2-Hydroxyquinoline-4-carbohydrazide, is found in many biologically active natural alkaloids and is highly exploited by researchers due to its numerous potential applications in pharmacology . The best-known quinoline derivatives are quinine and chloroquine, which have played historical roles in malaria treatment and eradication from endemic regions .

Material Science

Quinoline derivatives also have potential applications in the field of material science . The unique properties of the quinoline ring make it a valuable component in the development of new materials.

Anti-HIV Activity

A class of 4-hydroxyquinoline-3-carbohydrazide derivatives, which are structurally similar to 2-Hydroxyquinoline-4-carbohydrazide, was prepared and evaluated for its anti-HIV activity . The primary bioassay results indicated that most of the tested compounds possess moderate inhibitory properties against the HIV-1 virus .

Docking Studies

Docking studies have been conducted on 4-hydroxyquinoline-3-carbohydrazide derivatives to understand their interaction with HIV-1 integrase, an enzyme required for viral replication . This research could potentially lead to the development of new anti-HIV drugs.

Fluorescence Study

Research has been conducted on the fluorescence properties of certain 2-hydroxyquinoline derivatives . These studies could lead to the development of new fluorescent materials or probes.

Synthesis of New Compounds

2-Hydroxyquinoline-4-carbohydrazide can be used as a building block in the synthesis of new compounds . These new compounds could have a variety of applications in different fields of science and technology.

Future Directions

Quinoline and its derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-oxo-1H-quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVVABCGQLHBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-4-carbohydrazide

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